molecular formula C17H18N4OS B2632598 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034542-84-0

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2632598
CAS No.: 2034542-84-0
M. Wt: 326.42
InChI Key: PQRFPVAGXCRVEZ-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and a urea moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.

    Introduction of the thiophene ring: This step might involve the coupling of a thiophene derivative with the pyrazole intermediate.

    Formation of the urea moiety: This can be done by reacting the intermediate with an isocyanate or by using a phosgene-free method involving carbamoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea: Lacks the thiophene ring.

    1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea: Lacks the pyrazole ring.

    1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)urea: Lacks the o-tolyl group.

Uniqueness

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is unique due to the combination of the pyrazole, thiophene, and urea moieties, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-13-6-2-3-7-14(13)20-17(22)18-12-15(16-8-4-11-23-16)21-10-5-9-19-21/h2-11,15H,12H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRFPVAGXCRVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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